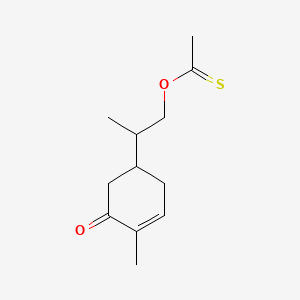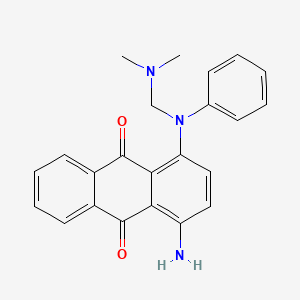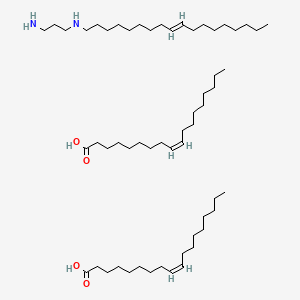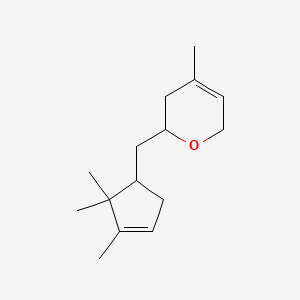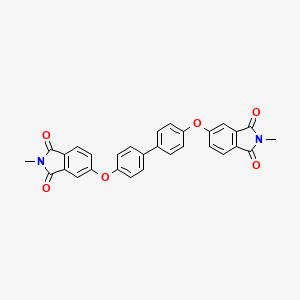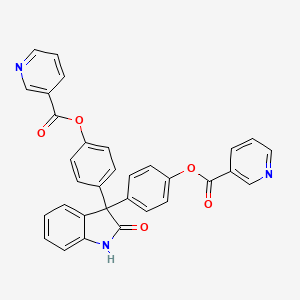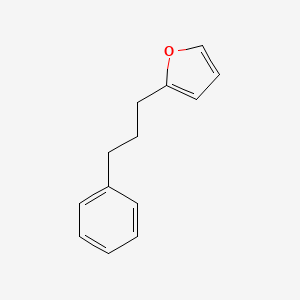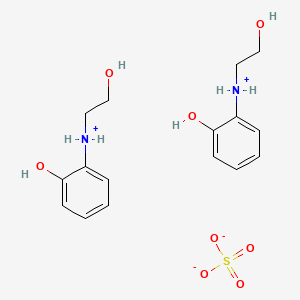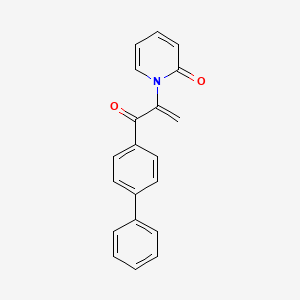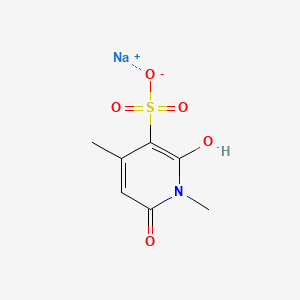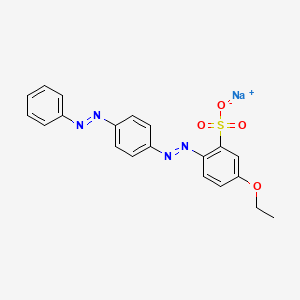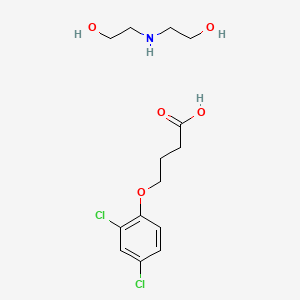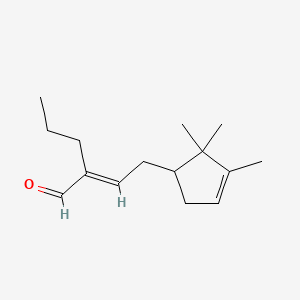
2-(2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene)valeraldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 278-043-1: is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 278-043-1 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthesis typically involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of EINECS 278-043-1 is carried out on a larger scale, utilizing advanced technologies and equipment. The process involves stringent quality control measures to ensure consistency and compliance with regulatory standards. The production methods are optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: EINECS 278-043-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: The reactions involving EINECS 278-043-1 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. These products are often intermediates or derivatives that have unique properties and applications in various fields .
Scientific Research Applications
EINECS 278-043-1 has a wide range of scientific research applications, including but not limited to its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be utilized in studies involving cellular processes and biochemical pathways. In medicine, it can be part of drug development and therapeutic research. In industry, it is used in the production of various commercial products .
Mechanism of Action
The mechanism of action of EINECS 278-043-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and biochemical processes. The exact mechanism may vary depending on the specific application and context in which the compound is used .
Properties
CAS No. |
74981-27-4 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(2E)-2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethylidene]pentanal |
InChI |
InChI=1S/C15H24O/c1-5-6-13(11-16)8-10-14-9-7-12(2)15(14,3)4/h7-8,11,14H,5-6,9-10H2,1-4H3/b13-8+ |
InChI Key |
FYNHROHOVQFDCZ-MDWZMJQESA-N |
Isomeric SMILES |
CCC/C(=C\CC1CC=C(C1(C)C)C)/C=O |
Canonical SMILES |
CCCC(=CCC1CC=C(C1(C)C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


